molecular formula C7H8N2OS B13677052 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde

Cat. No.: B13677052
M. Wt: 168.22 g/mol
InChI Key: IDYDXSUAXUFVQB-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and thiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: Starting from commercially available pyrazoles, the pyrazole ring is constructed through cyclization reactions.

    Introduction of the Thiazine Ring: The thiazine ring is introduced via a series of condensation reactions, often involving thiourea or other sulfur-containing reagents.

    Formylation: The aldehyde group is introduced through formylation reactions, typically using reagents like formic acid or formylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid.

    Reduction: 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and infections.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological activity. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
  • 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde

Uniqueness

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it valuable for specific synthetic and medicinal applications.

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carbaldehyde

InChI

InChI=1S/C7H8N2OS/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3-4H,1-2,5H2

InChI Key

IDYDXSUAXUFVQB-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C(C=NN21)C=O

Origin of Product

United States

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